1-(6-(Dimethoxymethyl)-2,3-dihydro-1H-pyrido-[2,3-b][1,4]oxazin-1-yl)-2,2-dimethylpropan-1-one
Overview
Description
The compound “1-(6-(Dimethoxymethyl)-2,3-dihydro-1H-pyrido-[2,3-b][1,4]oxazin-1-yl)-2,2-dimethylpropan-1-one” is a heterocyclic organic compound. It contains an oxazine ring, which is a six-membered ring containing one oxygen and one nitrogen atom . Oxazines are known for their various biological applications, including antibacterial, anticancer, antithrombotic, anticonvulsant activities, and more .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a regioselective synthesis of some novel 7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one linked isoxazole hybrids was developed via a copper(I) catalyzed one-pot reaction of various aromatic aldehydes . Another study reported an efficient and mild one-pot convergent synthesis protocol for benzo[b]oxazolo[3,4-d][1,4]oxazin-1-one derivatives through the Mitsunobu reaction and sequential cyclization .Molecular Structure Analysis
The molecular structure of this compound includes an oxazine ring, which is a six-membered ring containing one oxygen and one nitrogen atom . The relative positions of these heteroatoms and the double bonds can vary, leading to the existence of different isomers .Chemical Reactions Analysis
The chemical reactions involving this compound could be complex and depend on the specific conditions and reagents used. For example, one study reported the synthesis of some novel 7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one linked isoxazole hybrids via a copper(I) catalyzed one-pot reaction of various aromatic aldehydes .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific molecular structure. Oxazine dyes, for instance, are known to exhibit solvatochromism .Scientific Research Applications
- Field : Organic Chemistry
- Application : This compound is used in the synthesis of tricyclic fused benzoxazinyl-oxazolidinones .
- Method : The synthesis involves the Mitsunobu reaction and sequential cyclization . Various tricyclic fused benzoxazinyl-oxazolidinones were obtained in good to excellent yields and high enantioselectivities .
- Results : Four stereoisomers were afforded respectively in high ee values (>97.8%) via using different chiral 2,3-epoxy-4-trityloxybutanol .
- Field : Medicinal Chemistry
- Application : The compound is a key structural framework of several bioactive compounds with antibacterial, anticoagulant, and antituberculosis activities .
- Method : The synthesis involves the use of the oxazolidinone scaffold .
- Results : The resulting compounds have shown potential in treating various conditions, including Gram-positive bacterial infection, MDR-TB, XDR-TB, and MRSA skin infections .
- Field : Polymer Chemistry
- Application : The compound is used in the synthesis of an entirely bio-based benzoxazine resin .
- Method : The synthesis involves the use of natural raw materials, including vanillin, erythritol, furfurylamine, and natural benzaldehyde .
- Results : The resulting resin is a bio-based material with potential applications in various industries .
Synthesis of Tricyclic Fused Benzoxazinyl-Oxazolidinones
Synthesis of Bioactive Compounds
Synthesis of Bio-Based Benzoxazine Resin
- Field : Organic Chemistry
- Application : This compound is used in the efficient and stereoselective one-pot synthesis of benzo[b]oxazolo[3,4-d][1,4]oxazin-1-ones .
- Method : The synthesis involves the Mitsunobu reaction and sequential cyclization . Various tricyclic fused benzoxazinyl-oxazolidinones were obtained in good to excellent yields and high enantioselectivities .
- Results : Four stereoisomers were afforded respectively in high ee values (>97.8%) via using different chiral 2,3-epoxy-4-trityloxybutanol .
- Field : Heterocyclic Chemistry
- Application : Oxazines are heterocyclic organic compounds containing one oxygen and one nitrogen atom in a cyclohexa-1,4-diene ring . They are used in the synthesis of various bioactive compounds .
- Method : The synthesis of oxazines involves various methods depending on the relative position of the heteroatoms and relative position of the double bonds .
- Results : Examples of oxazines include ifosfamide and morpholine (tetrahydro-1,4-oxazine) .
- Field : Polymer Chemistry
- Application : The compound is used in the synthesis of an entirely bio-based benzoxazine resin .
- Method : The synthesis involves the use of natural raw materials, including vanillin, erythritol, furfurylamine, and natural benzaldehyde .
- Results : The resulting resin is a bio-based material with potential applications in various industries .
Efficient and Stereoselective One-Pot Synthesis
Oxazines
Synthesis of Bio-Based Benzoxazine Resin
- Field : Organic Chemistry
- Application : A commercially available dihydro-1,3-oxazine is a reagent in the Meyers synthesis of aldehydes .
- Method : The synthesis involves the use of a dihydro-1,3-oxazine reagent .
- Results : The resulting aldehydes are important intermediates in organic synthesis .
- Field : Dye Chemistry
- Application : Fluorescent dyes such as Nile red and Nile blue are based on the aromatic compound benzophenoxazine .
- Method : The synthesis involves the use of benzophenoxazine as a core structure .
- Results : The resulting dyes exhibit solvatochromism , which means their color changes depending on the polarity of the solvent .
- Field : Polymer Chemistry
- Application : Polybenzoxazines are a class of polymers formed by the reaction of phenols, formaldehyde, and primary amines which on heating to 200 °C (~400 °F) polymerise to produce polybenzoxazine networks .
- Method : The synthesis involves the use of phenols, formaldehyde, and primary amines .
- Results : The resulting high molecular weight thermoset polymer matrix composites are used where enhanced mechanical performance, flame and fire resistance compared to epoxy and phenolic resins is required .
Meyers Synthesis of Aldehydes
Fluorescent Dyes
Polybenzoxazine Networks
properties
IUPAC Name |
1-[6-(dimethoxymethyl)-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl]-2,2-dimethylpropan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c1-15(2,3)14(18)17-8-9-21-12-11(17)7-6-10(16-12)13(19-4)20-5/h6-7,13H,8-9H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQCZZVJXSXSWHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCOC2=C1C=CC(=N2)C(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60679110 | |
Record name | 1-[6-(Dimethoxymethyl)-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-1-yl]-2,2-dimethylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60679110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-(Dimethoxymethyl)-2,3-dihydro-1H-pyrido-[2,3-b][1,4]oxazin-1-yl)-2,2-dimethylpropan-1-one | |
CAS RN |
1261365-93-8 | |
Record name | 1-Propanone, 1-[6-(dimethoxymethyl)-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-1-yl]-2,2-dimethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261365-93-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[6-(Dimethoxymethyl)-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-1-yl]-2,2-dimethylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60679110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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